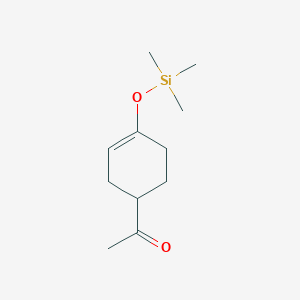
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form the trimethylsilyl ether. This intermediate can then undergo further reactions to introduce the ethanone group. The reaction conditions often involve the use of iridium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate reactions by acting as a protecting group or leaving group. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is similar in structure but lacks the ethanone group.
4-Acetyl-1,4-dimethyl-1-cyclohexene: This compound has a similar cyclohexene ring but different substituents.
Properties
CAS No. |
61692-28-2 |
|---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-(4-trimethylsilyloxycyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H20O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
NIVVKCRJHWYFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(=CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)
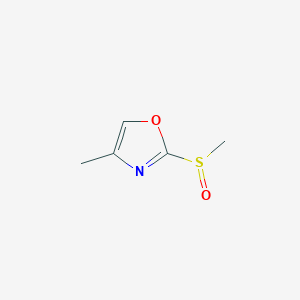



![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
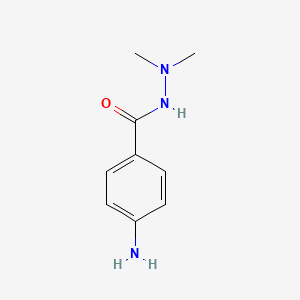
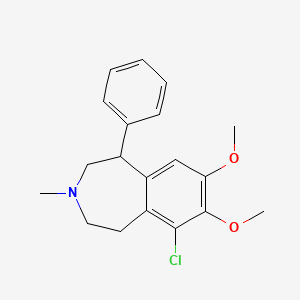
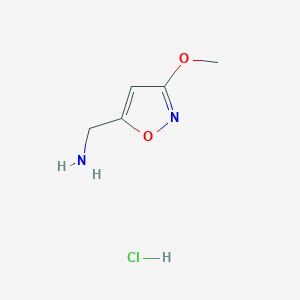
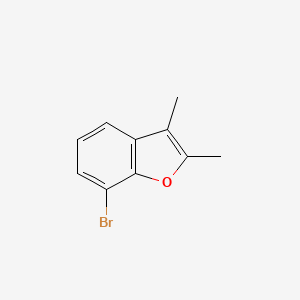

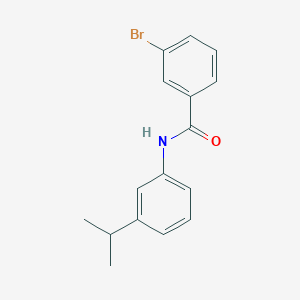
![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)

